5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a combination of several heterocyclic structures, including thiazole, chromene, and benzo[b]thiophene. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
The compound 5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level
Preparation Methods
The synthesis of 5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursorsCommon reaction conditions involve the use of bases, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Cyclization: The chromene moiety can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and ring-expanded products .
Scientific Research Applications
5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar compounds include other thiazole, chromene, and benzo[b]thiophene derivatives. Compared to these compounds, 5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide is unique due to its combination of these three heterocyclic structures, which may confer enhanced biological activity and specificity . Examples of similar compounds include:
- 2-(2-oxo-2H-chromen-3-yl)-1,3-thiazole derivatives
- Benzo[b]thiophene-2-carboxamide derivatives
- Nitro-substituted thiazoles .
Properties
IUPAC Name |
5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3O5S2/c25-19(18-9-12-7-13(24(27)28)5-6-17(12)31-18)23-21-22-15(10-30-21)14-8-11-3-1-2-4-16(11)29-20(14)26/h1-10H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEAZIBPQSXKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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